molecular formula C10H12O4 B1360047 Methyl 4-(2-hydroxyethoxy)benzoate CAS No. 3204-73-7

Methyl 4-(2-hydroxyethoxy)benzoate

Cat. No.: B1360047
CAS No.: 3204-73-7
M. Wt: 196.2 g/mol
InChI Key: VFBYWNSASHHPPA-UHFFFAOYSA-N
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Description

Methyl 4-(2-hydroxyethoxy)benzoate is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the para position of the benzene ring is substituted with a 2-hydroxyethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-hydroxyethoxy)benzoate can be synthesized through the esterification of 4-(2-hydroxyethoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a solvent such as toluene or methanol, with sulfuric acid or hydrochloric acid as the catalyst. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-hydroxyethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(2-hydroxyethoxy)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(2-hydroxyethoxy)benzoate depends on its specific application. In biological systems, it may interact with cellular components through hydrogen bonding and hydrophobic interactions, affecting enzyme activity and cellular processes. The hydroxyethoxy group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release active metabolites .

Comparison with Similar Compounds

Methyl 4-(2-hydroxyethoxy)benzoate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 4-(2-hydroxyethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBYWNSASHHPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25232-94-4
Record name Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25232-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2062903
Record name Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3204-73-7
Record name Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3204-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(2-hydroxyethoxy)benzoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl p-(2-hydroxyethoxy)benzoate
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Record name METHYL 4-(2-HYDROXYETHOXY)BENZOATE
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Synthesis routes and methods

Procedure details

Methyl 4-hydroxybenzoate (1.52 g, 10 mmol), 2-chloroethanol (960 mg, 12 mmol), potassium iodide (100 mg, 0.6 mmol) and cesium carbonate (4.56 g, 14 mmol) are combined with dry THF (50 mL) and the reaction mixture is stirred under reflux for 24 h. Additional chloroethanol (960 mg), cesium carbonate (4.56 g) and potassium iodide (100 mg) are added to the mixture and stirred under reflux for 24 h. The reaction mixture is cooled to room temperature and water and CH2Cl2 are added. The separated CH2Cl2 layer is dried over Na2SO4, filtered and evaporated. The crude product is purified using silica-gel column chromatography (hexane:EtOAc=3:1) to give the titled compound (862 mg, 44%). NMR (CDCl3): δ 8.02 (d, 2H, J=9.0 Hz), 6.97 (d, 2H, J=9.0 Hz), 4.17 (t, 2H, J=5.0 Hz), 4.03 (m, 2H), 3.92 (s, 3H).
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
960 mg
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
reactant
Reaction Step Four
Name
cesium carbonate
Quantity
4.56 g
Type
reactant
Reaction Step Five
Quantity
960 mg
Type
reactant
Reaction Step Six
Name
cesium carbonate
Quantity
4.56 g
Type
reactant
Reaction Step Six
Quantity
100 mg
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the discovery of Methyl 4-(2-hydroxyethoxy)benzoate?

A1: This compound, along with Methyl (4-chloro-4[N-hydroxyamino]phenyl)acetate, represents a novel natural product isolated for the first time from the fruits of the Avicennia marina mangrove []. This finding expands the library of known natural products and opens avenues for investigating its potential biological activities and applications.

Q2: What is the structural characterization of this compound?

A2: While the provided research article [] confirms the identification of this compound through spectroscopic analyses, it doesn't detail the specific spectroscopic data. Further research is needed to elaborate on its molecular formula, weight, and detailed spectroscopic characteristics like 1H NMR, 13C NMR, and IR data.

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